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Compound of Interest

Compound Name:

2-

(Dimethylamino)ethanethioamide

hydrochloride

CAS No.: 114166-44-8

Cat. No.: B039691

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Dimethylamino)ethanethioamide hydrochloride, a compound of interest in pharmaceutical

research and development, notably recognized as Nizatidine EP Impurity H. Due to the limited

availability of public domain spectroscopic data, this guide synthesizes information from

commercial pharmaceutical standard suppliers and relevant scientific literature to present a

detailed analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties.

Chemical Structure and Identification
Chemical Name: 2-(Dimethylamino)ethanethioamide hydrochloride Synonyms: 2-

(Dimethylamino)thioacetamide Hydrochloride, Nizatidine EP Impurity H[1] CAS Number:

27366-72-9[1] Molecular Formula: C₄H₁₁ClN₂S[1] Molecular Weight: 154.66 g/mol [1]
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The chemical structure of 2-(Dimethylamino)ethanethioamide hydrochloride is

characterized by a thioamide functional group connected to a dimethylaminoethyl moiety. The

hydrochloride salt form enhances its stability and solubility.

Caption: Chemical structure of 2-(Dimethylamino)ethanethioamide hydrochloride.

Spectroscopic Data
While raw spectral data for 2-(Dimethylamino)ethanethioamide hydrochloride is not widely

published in the public domain, it is available through commercial suppliers of pharmaceutical

reference standards. Companies such as Klivon, GLP Pharma Standards, and SynThink

provide comprehensive analytical data, including ¹H-NMR, ¹³C-NMR, IR, and mass

spectrometry, with the purchase of the compound.[2][3][4] This indicates that the data has been

rigorously generated for quality control and regulatory purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
(Dimethylamino)ethanethioamide hydrochloride, both ¹H and ¹³C NMR would provide

characteristic signals corresponding to the different chemical environments of the hydrogen

and carbon atoms.

Based on the known structure, the following is a predicted summary of the expected NMR data.

The exact chemical shifts (δ) are dependent on the solvent and instrument parameters used.

Table 1: Predicted ¹H-NMR Data for 2-(Dimethylamino)ethanethioamide Hydrochloride

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

(CH₃)₂N- ~2.8 - 3.2 Singlet 6H

-NCH₂- ~3.2 - 3.6 Triplet 2H

-CH₂CS- ~3.6 - 4.0 Triplet 2H

-CSNH₂ ~7.5 - 9.0 Broad Singlet 2H

-NH⁺- ~9.0 - 11.0 Broad Singlet 1H
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Table 2: Predicted ¹³C-NMR Data for 2-(Dimethylamino)ethanethioamide Hydrochloride

Carbon Predicted Chemical Shift (ppm)

(CH₃)₂N- ~45 - 50

-NCH₂- ~55 - 60

-CH₂CS- ~30 - 35

-CSNH₂ ~200 - 210

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-(Dimethylamino)ethanethioamide hydrochloride is expected to show

characteristic absorption bands for the thioamide and amine groups.

Table 3: Predicted IR Absorption Bands for 2-(Dimethylamino)ethanethioamide
Hydrochloride

Functional Group Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

N-H (Amine salt) Stretching 3200 - 2800 (broad)

N-H (Thioamide) Stretching 3400 - 3100

C-H (Alkyl) Stretching 2980 - 2850

C=S (Thioamide) Stretching 1250 - 1020

C-N Stretching 1400 - 1200

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific

compound are not publicly available. However, a general methodology for obtaining NMR and

IR spectra of a chemical standard is outlined below. This protocol is based on standard

laboratory practices.
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NMR Spectroscopy Protocol
Sample Preparation: A small quantity (typically 5-10 mg) of 2-
(Dimethylamino)ethanethioamide hydrochloride is accurately weighed and dissolved in a

deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in an

NMR tube. A reference standard, such as Tetramethylsilane (TMS) or a suitable internal

standard, is added.

Instrument Setup: The NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument) is set up

and calibrated.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a specific temperature, typically

25°C. For ¹H-NMR, parameters such as the number of scans, relaxation delay, and pulse

width are optimized. For ¹³C-NMR, a proton-decoupled spectrum is typically obtained to

simplify the signals.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the internal standard.
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Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
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Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total

Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum is

collected.

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded

over a specific wavenumber range (e.g., 4000-400 cm⁻¹). Multiple scans are typically

averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. Peak positions and intensities are

then analyzed.
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Caption: General workflow for IR spectroscopic analysis.

Conclusion
The spectroscopic characterization of 2-(Dimethylamino)ethanethioamide hydrochloride is

essential for its identification and quality control, particularly in the context of pharmaceutical

analysis where it is known as an impurity of Nizatidine. While publicly available raw data is

scarce, this guide provides a predictive framework for its NMR and IR spectra based on its

chemical structure, along with standardized experimental protocols. For definitive quantitative

data, it is recommended to acquire the compound from a reputable pharmaceutical reference

standard supplier who can provide a comprehensive Certificate of Analysis with detailed

spectroscopic information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

